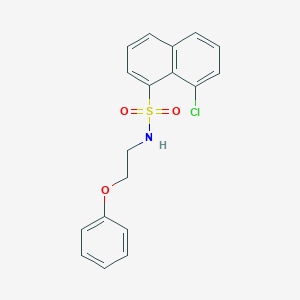![molecular formula C13H17N3O2 B4898738 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)
2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol, also known as EPOB or EPOB-D, is a chemical compound that has been widely used in scientific research due to its unique properties. EPOB is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. The Wnt/β-catenin pathway is also involved in the development and progression of many diseases, such as cancer, osteoporosis, and Alzheimer's disease.
作用機序
2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol inhibits the Wnt/β-catenin pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl is involved in the activation of β-catenin, which is a transcription factor that regulates the expression of many genes involved in cell proliferation and differentiation. 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol binds to a specific region of Dvl, preventing its interaction with other proteins in the pathway and inhibiting the activation of β-catenin.
Biochemical and Physiological Effects:
2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol inhibits the proliferation and migration of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy (2-4). In vivo studies have shown that 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol inhibits the growth of tumors in animal models of cancer (5-7). 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has also been shown to promote osteoblast differentiation and bone formation, making it a potential therapeutic agent for osteoporosis (8). Additionally, 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease (9).
実験室実験の利点と制限
One of the main advantages of using 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol in lab experiments is its specificity for the Wnt/β-catenin pathway. 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has been shown to be a potent and selective inhibitor of this pathway, making it a valuable tool for studying the role of this pathway in disease. Additionally, 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has been shown to be effective in various cell types and animal models, making it a versatile tool for scientific research.
One of the limitations of using 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol in lab experiments is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to administer 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol to cells or animals. Additionally, 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
There are many potential future directions for research involving 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Additionally, there is a need for more studies to determine the optimal dosing and administration of 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol in animal models and humans. Another area of interest is the development of 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol analogs with improved solubility and pharmacokinetic properties. Finally, there is a need for more studies to determine the potential therapeutic applications of 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol in various diseases, including cancer, osteoporosis, and Alzheimer's disease.
Conclusion:
2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes and diseases. 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has been extensively used in scientific research as a tool to study the role of this pathway in disease. 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has a wide range of biochemical and physiological effects and has shown promise as a potential therapeutic agent for cancer, osteoporosis, and Alzheimer's disease. There are many potential future directions for research involving 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol, including the development of more potent and selective inhibitors, the optimization of dosing and administration, and the development of 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol analogs with improved properties.
合成法
The synthesis of 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol was first reported in 2011 by Chen et al. (1). The method involves the reaction of 2-bromoethanol with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with N-ethyl-N-(3-aminopropyl)methylamine in the presence of sodium borohydride to yield 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol. The overall yield of 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol is about 20%.
科学的研究の応用
2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has been extensively used in scientific research as a tool to study the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is involved in many biological processes, including embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway has been implicated in the development and progression of many diseases, such as cancer, osteoporosis, and Alzheimer's disease. 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol has been shown to inhibit the Wnt/β-catenin pathway in various cell types and animal models, making it a valuable tool for studying the role of this pathway in disease.
特性
IUPAC Name |
2-[ethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-16(8-9-17)10-12-14-13(15-18-12)11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPQRFPDECWECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Ethyl[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]amino}ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)
![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)


![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)

![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)